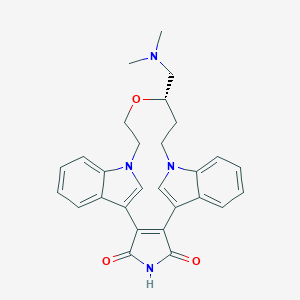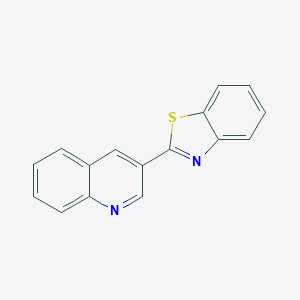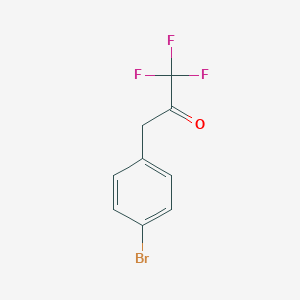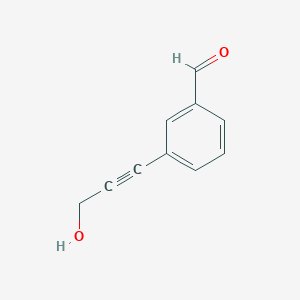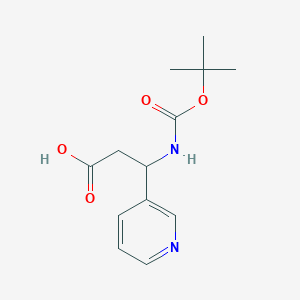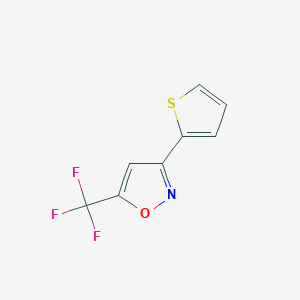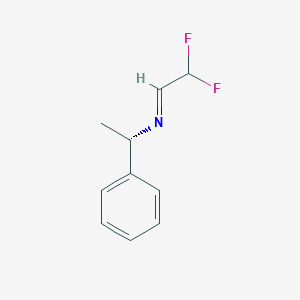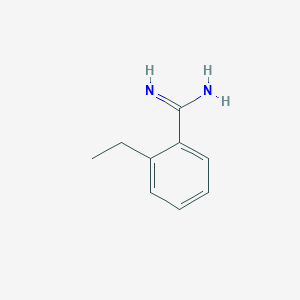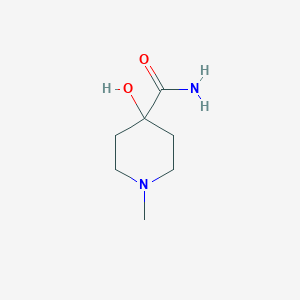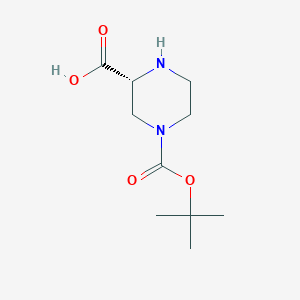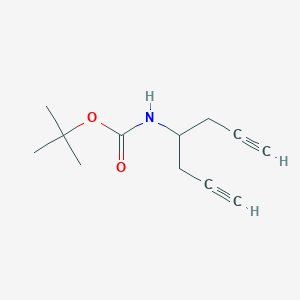
4-(t-Butyloxycarbonylamino)hepta-1,6-diyne
概述
描述
4-(t-Butyloxycarbonylamino)hepta-1,6-diyne, also known as Boc-hepta-1,6-diyne, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, materials science, and nanotechnology. This compound belongs to the class of alkynes and is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group at the amino terminus.
科学研究应用
4-(t-Butyloxycarbonylamino)hepta-1,6-diyne,6-diyne has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, 4-(t-Butyloxycarbonylamino)hepta-1,6-diyne,6-diyne has been shown to possess anticancer activity by inhibiting the growth of cancer cells. It has also been used as a building block for the synthesis of novel drugs and biologically active molecules. In materials science, 4-(t-Butyloxycarbonylamino)hepta-1,6-diyne,6-diyne has been used as a precursor for the synthesis of functionalized carbon nanotubes and graphene. In nanotechnology, 4-(t-Butyloxycarbonylamino)hepta-1,6-diyne,6-diyne has been used as a linker molecule for the synthesis of dendrimers and other nanoscale structures.
作用机制
The mechanism of action of 4-(t-Butyloxycarbonylamino)hepta-1,6-diyne,6-diyne is complex and depends on the specific application. In medicinal chemistry, 4-(t-Butyloxycarbonylamino)hepta-1,6-diyne,6-diyne has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. It has also been shown to inhibit the activity of enzymes such as histone deacetylases and topoisomerases. In materials science and nanotechnology, 4-(t-Butyloxycarbonylamino)hepta-1,6-diyne,6-diyne acts as a precursor for the synthesis of functionalized carbon nanotubes and graphene by undergoing various chemical reactions such as cycloadditions and cross-coupling reactions.
生化和生理效应
4-(t-Butyloxycarbonylamino)hepta-1,6-diyne,6-diyne has been shown to have various biochemical and physiological effects depending on the specific application. In medicinal chemistry, 4-(t-Butyloxycarbonylamino)hepta-1,6-diyne,6-diyne has been shown to induce apoptosis and inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory and immunomodulatory effects. In materials science and nanotechnology, 4-(t-Butyloxycarbonylamino)hepta-1,6-diyne,6-diyne has been shown to enhance the mechanical and electrical properties of carbon nanotubes and graphene.
实验室实验的优点和局限性
4-(t-Butyloxycarbonylamino)hepta-1,6-diyne,6-diyne has several advantages for lab experiments such as its ease of synthesis, high stability, and versatility. It can be used as a building block for the synthesis of various biologically active molecules and nanoscale structures. However, 4-(t-Butyloxycarbonylamino)hepta-1,6-diyne,6-diyne also has some limitations such as its toxicity and potential side effects. Careful handling and appropriate safety measures should be taken when working with this compound.
未来方向
4-(t-Butyloxycarbonylamino)hepta-1,6-diyne,6-diyne has a wide range of potential applications in various fields of scientific research. Some future directions for research include the synthesis of novel drugs and biologically active molecules, the development of new materials with enhanced properties, and the exploration of new applications in nanotechnology. Further research is also needed to understand the mechanism of action of 4-(t-Butyloxycarbonylamino)hepta-1,6-diyne,6-diyne and its potential side effects.
属性
CAS 编号 |
181478-03-5 |
|---|---|
产品名称 |
4-(t-Butyloxycarbonylamino)hepta-1,6-diyne |
分子式 |
C12H17NO2 |
分子量 |
207.27 g/mol |
IUPAC 名称 |
tert-butyl N-hepta-1,6-diyn-4-ylcarbamate |
InChI |
InChI=1S/C12H17NO2/c1-6-8-10(9-7-2)13-11(14)15-12(3,4)5/h1-2,10H,8-9H2,3-5H3,(H,13,14) |
InChI 键 |
OETVIAYXAPEIHH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CC#C)CC#C |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC#C)CC#C |
同义词 |
Carbamic acid, [1-(2-propynyl)-3-butynyl]-, 1,1-dimethylethyl ester (9CI) |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

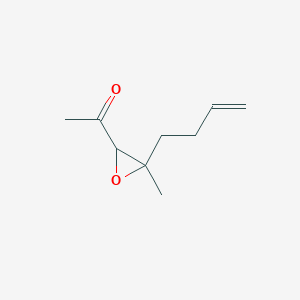
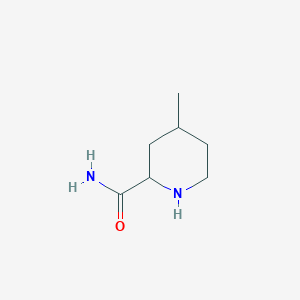
![Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-phenyl-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B62341.png)
